molecular formula C9H8F3IO2S B14064059 1,5-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene

1,5-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene

Cat. No.: B14064059
M. Wt: 364.13 g/mol
InChI Key: CPIQGTHEOYXTDB-UHFFFAOYSA-N
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Description

1,5-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C10H10F3IO2S It is known for its unique structure, which includes methoxy, iodo, and trifluoromethylthio groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of 1,5-dimethoxybenzene followed by the introduction of the trifluoromethylthio group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1,5-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,5-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding, while the iodo and trifluoromethylthio groups can engage in halogen bonding and hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity with various targets.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethoxy-2-iodobenzene: Lacks the trifluoromethylthio group, making it less hydrophobic.

    1,5-Dimethoxy-4-(trifluoromethylthio)benzene: Lacks the iodo group, affecting its reactivity in substitution reactions.

    2-Iodo-4-(trifluoromethylthio)benzene: Lacks the methoxy groups, altering its hydrogen bonding capabilities.

Uniqueness

1,5-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H8F3IO2S

Molecular Weight

364.13 g/mol

IUPAC Name

1-iodo-2,4-dimethoxy-5-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C9H8F3IO2S/c1-14-6-4-7(15-2)8(3-5(6)13)16-9(10,11)12/h3-4H,1-2H3

InChI Key

CPIQGTHEOYXTDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1SC(F)(F)F)I)OC

Origin of Product

United States

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